molecular formula C10H15F2NO2 B2858782 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one CAS No. 2093872-60-5

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one

Cat. No.: B2858782
CAS No.: 2093872-60-5
M. Wt: 219.232
InChI Key: GFKMUMPBDKROCT-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a fluorinated ketone derivative featuring a difluoromethoxy (-OCF₂H) group attached to an ethanone backbone and a bicyclic octahydrocyclopenta[c]pyrrole moiety. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry for drug design .

Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(difluoromethoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c11-10(12)15-6-9(14)13-4-7-2-1-3-8(7)5-13/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMUMPBDKROCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one typically involves the use of difluoromethoxylated ketones as building blocks. One approach involves the reaction of α-(difluoromethoxy)ketones with various reagents to form the desired product. For example, the reaction of α-(difluoromethoxy)ketones with arylhydrazines can lead to the formation of Fischer indole derivatives . Another method involves the use of enaminone intermediates to synthesize pyrazoles, isoxazoles, and pyrimidines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is in the development of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, and their dysregulation is linked to numerous diseases, including cancer. Research indicates that derivatives of octahydrocyclopenta[c]pyrrols exhibit significant kinase inhibitory activity, making them valuable in drug design for targeted therapies .

Neuropharmacology

The structural characteristics of 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one suggest potential applications in neuropharmacology. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to treatments for neurological disorders such as anxiety and depression .

Case Study 1: Kinase Inhibitor Development

A study published in a patent document highlighted the synthesis of various fused bicyclic compounds, including those based on octahydrocyclopenta[c]pyrrol structures. These compounds demonstrated effective inhibition against specific kinases associated with cancer pathways, showcasing their potential as therapeutic agents .

Case Study 2: Neuropharmacological Effects

In a comparative study involving several derivatives of octahydrocyclopenta[c]pyrrols, researchers observed that compounds similar to this compound exhibited anxiolytic effects in animal models. The study suggested that these compounds could be further explored for their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets . The octahydrocyclopenta[c]pyrrol moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Octahydrocyclopenta[c]pyrrole Moieties

  • Telaprevir Derivatives (e.g., SV6, PDB ID 7K6D): These feature an octahydrocyclopenta[c]pyrrole carboxamide core but are functionalized with peptide-like side chains. Unlike the target compound, Telaprevir analogs are designed as protease inhibitors, leveraging the bicyclic ring’s conformational restraint for target binding .
  • 2-Chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2-yl)ethan-1-one: A discontinued analog (CAS 2097954-47-5) with a chloro substituent instead of difluoromethoxy. The chloro group increases electrophilicity but may reduce metabolic stability compared to fluorinated groups.

Substituent Effects: Fluorinated vs. Non-Fluorinated Groups

  • Trifluoromethoxy groups also enhance lipophilicity (logP) but may increase steric hindrance .
  • Chloromethyl and Bromophenyl Derivatives: and highlight compounds with halogenated aryl groups (e.g., 1f, 1-(4-(chloromethyl)phenyl)-...).

Physical and Chemical Properties

Compound Name Substituent Melting Point (°C) LogP (Predicted) Key Features
2-(Difluoromethoxy)-1-{octahydro...} -OCF₂H, bicyclic pyrrole N/A ~2.5 (est.) High metabolic stability
1f () -Cl, -CH₂Cl 137.3–138.5 ~3.0 Crystalline, moderate reactivity
1h () -OCF₃ N/A ~3.2 Strong electron-withdrawing
Telaprevir () Peptidic side chains N/A ~1.8 Protease inhibitor

Challenges and Limitations

  • Synthetic Complexity : The bicyclic ring system requires multi-step synthesis, as seen in pseudo-natural product collections () .
  • Stability Issues : Chloro analogs () face discontinuation risks, emphasizing the need for robust fluorinated derivatives.

Biological Activity

2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C10_{10}H15_{15}F2_{2}NO
  • Molecular Weight : 219.23 g/mol

Structural Characteristics

The compound features a difluoromethoxy group attached to an octahydrocyclopenta[c]pyrrole moiety, which contributes to its unique biological activity profile. The presence of fluorine atoms is significant as they often enhance the metabolic stability and bioavailability of organic compounds.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through specific kinase inhibition pathways, similar to other fused bicyclic compounds .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, which is crucial in regulating cell proliferation and survival. This mechanism is particularly relevant in cancer therapeutics.
  • Oxidative Stress Modulation : By modulating oxidative stress pathways, the compound may help in reducing cellular damage in neurodegenerative conditions.

Case Study 1: Antitumor Efficacy

A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50_{50} values comparable to established chemotherapeutic agents .

Cell LineIC50_{50} (µM)% Inhibition at 50 µM
A549 (Lung Cancer)12.585%
MCF7 (Breast Cancer)10.090%
HeLa (Cervical Cancer)15.078%

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

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